molecular formula C10H7ClO2 B14892866 (4-Chloro-2-methyl-phenyl)-propynoic acid

(4-Chloro-2-methyl-phenyl)-propynoic acid

Cat. No.: B14892866
M. Wt: 194.61 g/mol
InChI Key: XPEHNKMJZOTYES-UHFFFAOYSA-N
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Description

(4-Chloro-2-methyl-phenyl)-propynoic acid is an organic compound characterized by the presence of a chloro group, a methyl group, and a propynoic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methyl-phenyl)-propynoic acid typically involves the reaction of 4-chloro-2-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methyl-phenyl)-propynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-methyl-phenyl)-propynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-methyl-phenyl)-propynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the chloro, methyl, and propynoic acid groups makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C10H7ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,1H3,(H,12,13)

InChI Key

XPEHNKMJZOTYES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C#CC(=O)O

Origin of Product

United States

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